2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole
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Overview
Description
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is a synthetic organic compound with the molecular formula C10H6F3IN2O2 and a molecular weight of 370.07 g/mol . This compound is characterized by the presence of an indole core substituted with iodine, nitro, and trifluoroethyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole typically involves the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom.
Trifluoroethylation: The addition of a trifluoroethyl group to the indole ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as:
Refluxing: Heating the reaction mixture under reflux to maintain a constant temperature.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium iodide (NaI) or copper(I) iodide (CuI) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroindole derivatives.
Reduction: Formation of aminoindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1-(2,2,2-trifluoroethyl)indole: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-1-(2,2,2-trifluoroethyl)indole: Lacks the iodine atom, affecting its substitution reactions.
2-Iodo-4-nitroindole: Lacks the trifluoroethyl group, influencing its overall stability and solubility
Uniqueness
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is unique due to the combination of iodine, nitro, and trifluoroethyl groups on the indole core. This unique structure imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H6F3IN2O2 |
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Molecular Weight |
370.07 g/mol |
IUPAC Name |
2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole |
InChI |
InChI=1S/C10H6F3IN2O2/c11-10(12,13)5-15-7-2-1-3-8(16(17)18)6(7)4-9(15)14/h1-4H,5H2 |
InChI Key |
UOHVTUQHAAEEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2CC(F)(F)F)I)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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